1-Bromo-3-(1-fluoroethyl)benzene 1-Bromo-3-(1-fluoroethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1043689-20-8
VCID: VC17685461
InChI: InChI=1S/C8H8BrF/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,1H3
SMILES:
Molecular Formula: C8H8BrF
Molecular Weight: 203.05 g/mol

1-Bromo-3-(1-fluoroethyl)benzene

CAS No.: 1043689-20-8

Cat. No.: VC17685461

Molecular Formula: C8H8BrF

Molecular Weight: 203.05 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-(1-fluoroethyl)benzene - 1043689-20-8

Specification

CAS No. 1043689-20-8
Molecular Formula C8H8BrF
Molecular Weight 203.05 g/mol
IUPAC Name 1-bromo-3-(1-fluoroethyl)benzene
Standard InChI InChI=1S/C8H8BrF/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,1H3
Standard InChI Key VFNNALFGUCKNQZ-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=CC=C1)Br)F

Introduction

Chemical Identity and Structural Characteristics

1-Bromo-3-fluorobenzene (C₆H₄BrF) is a halogenated aromatic compound featuring a benzene ring substituted with bromine and fluorine at the meta positions (Figure 1) . Its molecular weight is 175 g/mol, and it exists as a colorless liquid at room temperature . The compound’s structure dictates its reactivity, with bromine acting as a leaving group in nucleophilic aromatic substitution reactions, while fluorine’s electron-withdrawing effects influence electronic distribution .

Physicochemical Properties

Key physicochemical properties are summarized in Table 1 :

Table 1. Physicochemical Properties of 1-Bromo-3-fluorobenzene

PropertyValue
Boiling Point150°C
Melting Point−8°C
Density1.594 g/cm³
Vapor Pressure4.0 mm Hg (25°C)
Water Solubility378 mg/L (25°C)
Log Kow2.92
Henry’s Law Constant6.3 × 10⁻³ atm·m³/mol

The compound’s moderate volatility and low water solubility suggest a tendency to persist in the atmosphere rather than aquatic systems . Its estimated soil adsorption coefficient (Koc = 380 L/kg) indicates low to moderate leaching potential .

Environmental Fate and Transport

Photohydrolysis experiments demonstrate that 1-bromo-3-fluorobenzene degrades rapidly in aqueous solutions under UV light (half-life = 44 minutes) . Atmospheric oxidation by hydroxyl radicals is predicted to occur with a half-life of ~7 days . These properties classify it as a transient environmental contaminant with limited bioaccumulation potential .

Toxicological Profile

Acute and Chronic Toxicity

No human or animal studies on acute, subchronic, or chronic toxicity were identified . The EPA derived provisional reference doses (p-RfDs) and reference concentrations (p-RfCs) using structural analogs (Table 2) :

Table 2. Screening Toxicity Values for 1-Bromo-3-fluorobenzene

ParameterValue (mg/kg-day)Basis
Subchronic p-RfD0.03Fluorobenzene data
Chronic p-RfD0.003Bromobenzene data
Subchronic p-RfC0.021,4-Dibromobenzene data

These values reflect conservative estimates due to the absence of direct toxicity data .

Metabolic Pathways

Rat studies show that 1-bromo-3-fluorobenzene undergoes hepatic metabolism to form sulfate and glucuronide conjugates of 4-bromo-2-fluorophenol, with glutathione conjugation suspected as the primary detoxification route . Over 90% of administered doses are excreted in urine within 24 hours .

Carcinogenicity

The EPA classifies 1-bromo-3-fluorobenzene as having “Inadequate Information to Assess Carcinogenic Potential” due to a lack of carcinogenicity studies .

Industrial Applications and Regulatory Status

1-Bromo-3-fluorobenzene serves as a precursor in pharmaceutical and agrochemical synthesis . It is listed on Canada’s Non-Domestic Substances List but remains unregistered under the EU’s REACH program . Commercial suppliers like Thermo Scientific offer it in quantities up to 250 g, with purity levels ≥99% .

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